O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
CAS No.: 1373211-32-5
Cat. No.: VC2740525
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine - 1373211-32-5](/images/structure/VC2740525.png)
Specification
CAS No. | 1373211-32-5 |
---|---|
Molecular Formula | C8H9F2NO |
Molecular Weight | 173.16 g/mol |
IUPAC Name | O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine |
Standard InChI | InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5H,3-4,11H2 |
Standard InChI Key | PDFQPZRXJPOIFX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)CCON |
Canonical SMILES | C1=CC(=C(C=C1F)F)CCON |
Introduction
Chemical Properties
Molecular Structure and Formula
O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine has a molecular formula of C8H9F2NO. Based on structural analogs such as O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine, its molecular weight is calculated to be approximately 173.16 g/mol . The compound consists of a hydroxylamine group (ONH2) connected via an oxygen atom to an ethyl linker, which is attached to a 2,4-difluorophenyl group.
The compound features key functional groups including:
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A hydroxylamine moiety (ONH2)
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A 2,4-difluorophenyl group
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An ethyl linker connecting these two functional elements
Synthesis Methods
Mitsunobu Reaction Pathway
The Mitsunobu reaction represents a valuable synthetic route for preparing O-substituted hydroxylamines. This reaction involves the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to form a phosphonium intermediate, which then facilitates nucleophilic substitution with N-hydroxyphthalimide. The resulting O-substituted N-hydroxyphthalimide can then be converted to the corresponding hydroxylamine through hydrazinolysis .
This approach has been successfully employed in the synthesis of various O-substituted hydroxylamines and could potentially be adapted for the preparation of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine using 2-(2,4-difluorophenyl)ethanol as a starting material.
Alternative Synthetic Routes
An alternative synthetic approach described in the literature for similar compounds involves the Delepine reaction, which yields an amine salt that can be subsequently protected, reduced, and coupled with N-hydroxyphthalimide under Mitsunobu conditions. The protecting group can then be removed, and the resulting intermediate can be further functionalized before hydrazinolysis to yield the desired hydroxylamine .
For O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine, a potential synthetic route might begin with 2,4-difluorophenylacetic acid or its derivatives, followed by appropriate transformations to introduce the hydroxylamine functionality.
Table 2: Potential Synthetic Pathways for O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine
Structure-Activity Relationships
Effect of Fluorine Substitution
The presence and position of fluorine atoms on the phenyl ring can significantly influence the compound's properties and biological activities. Fluorine substitution typically affects several key parameters:
The specific positioning of fluorine atoms at the 2,4-positions of the phenyl ring in O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine may confer unique properties compared to other substitution patterns, such as the 2,5-difluoro arrangement found in some related compounds.
Comparison with Related Compounds
Structural analogs of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine include O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine and O-[1-(2,5-difluorophenyl)ethyl]hydroxylamine , which differ in either the position of the fluorine atoms or the length of the carbon chain linking the phenyl ring to the hydroxylamine group.
Table 3: Comparison of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine with Related Compounds
Compound | Molecular Formula | Molecular Weight | Fluorine Positions | Carbon Chain Length |
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O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine | C8H9F2NO | 173.16 g/mol | 2,4 | 2 (ethyl) |
O-[2-(2,5-difluorophenyl)ethyl]hydroxylamine | C8H9F2NO | 173.16 g/mol | 2,5 | 2 (ethyl) |
O-[1-(2,5-difluorophenyl)ethyl]hydroxylamine | C8H9F2NO | 173.16 g/mol | 2,5 | 1 (methyl) |
o-(2,4-difluorobenzyl)hydroxylamine hydrochloride | C7H8ClF2NO | 195.59 g/mol | 2,4 | 1 (benzyl) |
The differential positioning of fluorine atoms (2,4 vs. 2,5) results in distinct electronic properties and spatial arrangements, potentially leading to different biological activities and chemical reactivities. Similarly, the length of the carbon chain between the phenyl ring and the hydroxylamine group affects the compound's flexibility, conformation, and interaction with biological targets.
Analytical Methods
Identification and Characterization
Several analytical techniques can be employed for the identification and characterization of O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR can provide structural confirmation and purity assessment. For fluorinated compounds, 19F NMR spectroscopy offers additional structural information regarding the fluorine environment.
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Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern, providing valuable information for structural elucidation.
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Infrared (IR) Spectroscopy: IR can identify functional groups, particularly the N-O and N-H stretching vibrations characteristic of the hydroxylamine moiety.
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X-ray Crystallography: This method provides definitive structural elucidation if crystalline samples can be obtained. Crystal structures of related compounds have been reported in the literature , suggesting this approach may be viable for the target compound as well.
Analytical Technique | Information Provided | Advantages |
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1H NMR Spectroscopy | Proton environments, coupling patterns | Non-destructive, quantitative |
13C NMR Spectroscopy | Carbon environments | Structural confirmation |
19F NMR Spectroscopy | Fluorine environments | Specific for fluorinated compounds |
Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity |
IR Spectroscopy | Functional group identification | Rapid analysis |
X-ray Crystallography | Definitive 3D structure | Highest structural resolution |
HPLC | Purity assessment | High separation efficiency |
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